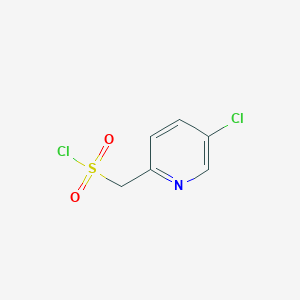

(5-Chloropyridin-2-YL)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-chloropyridine-2-sulfonyl chloride with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting metalloproteinases (MMPs). MMPs are implicated in various diseases, including cancer and inflammatory conditions. A notable study describes the synthesis of a derivative that demonstrates efficacy in inhibiting MMP activity, suggesting its potential use in treating diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: MMP Inhibition

A patent outlines the use of (5-Chloropyridin-2-YL)methanesulfonyl chloride derivatives in formulating medications aimed at diseases mediated by MMP activity. The compound's derivatives were shown to effectively inhibit specific MMPs, highlighting their therapeutic potential .

Organic Synthesis

Reagent in Chemical Reactions

This sulfonyl chloride is commonly employed as a reagent in organic synthesis. It facilitates the conversion of amines into sulfonamides, which are crucial intermediates in drug development . The compound's reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing complex molecules.

Table 1: Comparison of Reaction Pathways Using this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Sulfonamide Formation | Reaction with amines to form sulfonamides | (5-Chloropyridin-2-YL)sulfonamide |

| Esterification | Conversion of carboxylic acids to esters | Alkyl esters |

| Coupling Reactions | Formation of biaryl compounds | Various biaryl derivatives |

Agrochemicals

Role as a Building Block

In agrochemical research, this compound serves as a building block for developing herbicides and pesticides. Its unique chemical structure allows for modifications that enhance biological activity against pests or weeds .

Biological Studies

Enzyme Inhibition Studies

The compound is also utilized in biological research to study enzyme inhibition mechanisms. It can act as a selective inhibitor for specific enzymes, providing insights into their function and potential therapeutic targets .

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: This compound is similar in structure but contains an additional hydrochloride group.

Chlorantraniliprole: Although structurally different, it shares some reactivity characteristics with this compound.

Uniqueness

This compound is unique due to its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. Its ability to form stable sulfonyl derivatives sets it apart from other similar compounds .

Biological Activity

(5-Chloropyridin-2-yl)methanesulfonyl chloride, commonly referred to as Tosyl chloride, is an organic compound with significant implications in both synthetic and biological chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Molecular Formula and Structure:

- The molecular formula of this compound is C6H6ClN2O2S.

- It has a molecular weight of approximately 243.08 g/mol.

Synthesis:

- The compound can be synthesized through the reaction of chlorosulfonic acid with 5-chloropyridine, followed by treatment with a suitable base such as sodium hydroxide. This process yields the sulfonyl chloride derivative, which can be further purified using techniques like recrystallization or chromatography .

Biological Activity

This compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, studies have reported its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells such as:

- HepG2 (liver cancer)

- A875 (melanoma)

- SGC-7901 (gastric cancer)

The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death rates. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the release of lactate dehydrogenase (LDH), indicating necrotic cell death .

Table 1: Summary of Biological Activities

Toxicity and Safety Considerations

While this compound exhibits promising biological activities, it is crucial to consider its toxicity. The compound is highly corrosive and can cause severe skin and eye irritation upon contact. Safety data sheets recommend handling it with appropriate personal protective equipment (PPE) in a controlled laboratory environment .

Conclusion and Future Directions

This compound is a versatile compound with significant biological activity, particularly in antimicrobial and anticancer research. Future studies could focus on:

- Developing safer derivatives with reduced toxicity.

- Exploring its mechanism of action in greater detail.

- Investigating potential applications in drug development for treating infections and cancers.

Properties

Molecular Formula |

C6H5Cl2NO2S |

|---|---|

Molecular Weight |

226.08 g/mol |

IUPAC Name |

(5-chloropyridin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2 |

InChI Key |

DKAPCPXCFWZXMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.